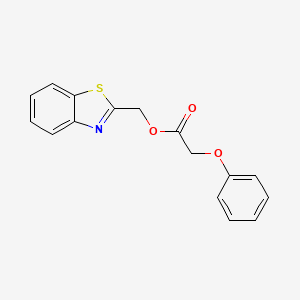

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Wirkmechanismus

Target of Action

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a compound that has been found to have potent activity as a quorum sensing inhibitor . Quorum sensing is a well-known term for describing bacterial cell–cell communication . The primary targets of this compound are the LasB and PqsR systems in Gram-negative bacteria .

Mode of Action

The compound interacts with its targets by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to coordinate their behavior in response to changes in population density . By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of quorum sensing in bacteria . This leads to a reduction in the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . This makes the compound a potential candidate for the development of new antimicrobial treatments .

Action Environment

The action of Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is influenced by the environment in which it is used. For example, the compound’s solubility properties could affect its efficacy in different environments . Additionally, the compound’s activity could be influenced by factors such as the presence of other substances, pH, temperature, and the specific strain of bacteria being targeted .

Vorbereitungsmethoden

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate typically involves the reaction of benzo[d]thiazol-2-ylmethyl chloride with phenoxyacetic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Analyse Chemischer Reaktionen

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thioethers.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Vergleich Mit ähnlichen Verbindungen

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can be compared with other benzothiazole derivatives, such as:

Benzo[d]thiazol-2-ylmethyl 2-phenylacetate: Similar structure but with a phenyl group instead of a phenoxy group.

Benzo[d]thiazol-2-ylmethyl 2-chloroacetate: Contains a chloro group instead of a phenoxy group.

Benzo[d]thiazol-2-ylmethyl 2-methoxyacetate: Contains a methoxy group instead of a phenoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups .

Biologische Aktivität

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as insights into its mechanism of action and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological significance. Its general structure can be represented as follows:

This structure contributes to its solubility characteristics and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacterial strains, particularly through its role as a quorum sensing inhibitor in Pseudomonas aeruginosa. This inhibition is crucial in preventing biofilm formation and enhancing the efficacy of conventional antibiotics.

- Antifungal Properties : Studies have shown that it possesses antifungal activity against several pathogenic fungi, making it a potential candidate for treating fungal infections.

- Anticancer Effects : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interfere with specific biochemical pathways involved in cancer progression is under exploration .

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : The compound binds to the LasR receptor in Pseudomonas aeruginosa, disrupting the quorum sensing signaling pathway. This action prevents the bacteria from coordinating their behavior, thus inhibiting virulence factor production.

- Interaction with Enzymes : It has been suggested that the compound may interact with key enzymes involved in metabolic pathways, potentially affecting processes like apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Solubility : It is slightly soluble in water but soluble in organic solvents such as alcohol and ether. This property influences its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against various bacterial strains, indicating potent antimicrobial activity.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that certain concentrations of the compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Fungal Inhibition : The compound exhibited notable antifungal activity against Candida species, with effective concentrations leading to a reduction in fungal load in treated cultures.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Benzo[d]thiazol-2-ylmethyl 2-chloroacetate | Moderate | Low | Moderate |

| Benzo[d]thiazol-2-ylmethyl 2-methoxyacetate | Low | High | Moderate |

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(11-19-12-6-2-1-3-7-12)20-10-15-17-13-8-4-5-9-14(13)21-15/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJYRWJBDIBWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.